2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methylbenzylamine with a suitable aldehyde to form an imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the tetrahydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in more saturated compounds .
Scientific Research Applications
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one: shares similarities with other tetrahydroisoquinoline derivatives, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
The compound 2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-1,2,3,4-tetrahydroisoquinolin-1-one is a tetrahydroisoquinoline derivative known for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroisoquinolines, which are recognized for their diverse biological properties. The molecular formula is C21H25N and it features a complex structure that contributes to its pharmacological activity.
Research indicates that tetrahydroisoquinolines can interact with various biological targets, influencing several cellular processes. Key mechanisms include:
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cell lines by activating intrinsic pathways involving mitochondrial dysfunction and reactive oxygen species (ROS) production.
- Cell Cycle Regulation : Studies suggest that these compounds can modulate cell cycle phases, particularly affecting the transition from G1 to S phase, which is crucial for cellular proliferation.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress within cells.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds.
Case Studies
- Cytotoxic Effects : In a study involving A2780 ovarian cancer cells, the compound demonstrated significant cytotoxicity with IC50 values ranging from 5.4 to 17.2 μM. The most active enantiomer was shown to significantly affect cell cycle progression and induce mitochondrial membrane depolarization .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to induce oxidative stress was linked to its structural characteristics. The presence of specific functional groups was found to enhance its activity against cancer cell lines .
- Comparative Studies : A comparative analysis with other tetrahydroisoquinoline derivatives indicated that variations in stereochemistry could lead to significant differences in biological activity. For instance, the (R)-enantiomer exhibited markedly higher cytotoxic effects compared to its (S)-counterpart .
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-18-9-6-7-12-21(18)17-26-16-15-22-23(25(26)27)13-8-14-24(22)28-19(2)20-10-4-3-5-11-20/h3-14,19H,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYKOCLMQBARDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC3=C(C2=O)C=CC=C3OC(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.